molecular formula C7H10N4 B11922392 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11922392
M. Wt: 150.18 g/mol
InChI Key: QBEQMIXROUWIGL-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a suitable amine, followed by cyclization to form the pyrrolopyrimidine core . The reaction conditions often include the use of catalysts such as phosphorus oxychloride and solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug development sets it apart from other similar compounds .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H10N4/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H2,1H3,(H3,8,9,10,11)

InChI Key

QBEQMIXROUWIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2CCNC2=N1)N

Origin of Product

United States

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